Cas no 725234-40-2 (6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide)

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a brominated heterocyclic compound featuring an imidazopyridine core with a carboxylic acid functionality. This derivative is particularly useful in pharmaceutical and agrochemical research due to its reactive bromine substituent, which facilitates further functionalization via cross-coupling or nucleophilic substitution reactions. The hydrobromide salt form enhances solubility and stability, making it suitable for synthetic applications. Its rigid fused-ring structure contributes to its utility as a building block for bioactive molecules, including kinase inhibitors and antimicrobial agents. The compound’s high purity and well-defined reactivity profile make it a valuable intermediate in medicinal chemistry and material science.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide structure
725234-40-2 structure
Product Name:6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
CAS No:725234-40-2
MF:C8H6Br2N2O2
MW:321.953440189362
CID:558757
PubChem ID:2757017
Update Time:2025-05-24

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
    • 6-bromoH-imidazo[1,2-a]pyridine-2-carboxylic acid
    • 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
    • 6-BROMOX-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID
    • Imidazo[1,2-a]pyridine-2-carboxylicacid, 6-bromo-, hydrobromide (1:1)
    • 6-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acidhydrobromide
    • 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
    • 6-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
    • 725234-40-2
    • E83641
    • MDL: MFCD08456925
    • Inchi: 1S/C8H5BrN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H
    • InChI Key: OQZYGPDIBLRGRQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=NC(C(=O)O)=CN2C=1.Br

Computed Properties

  • Exact Mass: 239.95300
  • Monoisotopic Mass: 319.88
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6A^2

Experimental Properties

  • Density: 1.89
  • Refractive Index: 1.728
  • PSA: 54.60000
  • LogP: 1.79500

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS No. 725234-40-2)

The compound 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, identified by the CAS number 725234-40-2, is a highly specialized chemical entity with significant potential in the fields of pharmaceutical research and materials science. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and diverse applications in drug design. The presence of the bromine substituent at the 6-position of the imidazo[1,2-a]pyridine ring introduces additional electronic and steric effects, making it a valuable compound for exploring biological activities and chemical reactivity.

Recent studies have highlighted the importance of imidazopyridines in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The hydrobromide salt form of this compound is particularly advantageous for solubility and stability in various experimental conditions. Researchers have utilized this compound to investigate its potential as a building block for more complex molecular architectures, leveraging its aromaticity and functional groups to create novel bioactive molecules.

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves a multi-step process that typically includes cyclization reactions and bromination. The carboxylic acid group at the 2-position provides versatility in further chemical modifications, such as esterification or amide formation, enabling researchers to tailor its properties for specific applications. The compound's ability to form stable salts also makes it suitable for use in crystallization studies and solid-state chemistry investigations.

In terms of physical properties, this compound exhibits a melting point that is consistent with its molecular weight and structural rigidity. Its solubility in common organic solvents has been characterized, providing valuable data for its use in solution-based assays and chromatographic separations. The UV-vis spectrum of this compound reveals strong absorption bands corresponding to its conjugated π-system, which is indicative of its potential as a photosensitive material or fluorescent probe.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, providing insights into its reactivity and interaction with biological targets. These studies have demonstrated that the bromine substituent plays a critical role in modulating the compound's electronic properties, enhancing its ability to participate in hydrogen bonding and π-π interactions—key factors in drug-receptor binding.

The application of this compound extends beyond traditional pharmaceutical research into areas such as material science and nanotechnology. Its aromaticity and functional groups make it a promising candidate for use in constructing supramolecular assemblies or as a precursor for carbon-based materials. Researchers have explored its potential as a ligand in metalloorganic frameworks (MOFs) and coordination polymers, where it can serve as a versatile connecting unit due to its multiple binding sites.

In conclusion, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS No. 725234-40-

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